molecular formula C19H24N6 B2530737 1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-53-2

1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2530737
CAS RN: 393846-53-2
M. Wt: 336.443
InChI Key: NDGOVKUYZSFLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine ring system, which is a fused bicyclic structure consisting of a pyrazole ring joined to a pyrimidine ring. This class of compounds is known for a wide range of biological activities and has been the subject of various synthetic efforts.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of substituted pyrazoles with various amine or amide derivatives. For instance, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines is achieved by reacting a dimethylaminomethylene-substituted pyrazole with different amine derivatives such as acetamidine and benzamidine . Although the specific synthesis of 1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is not detailed in the provided papers, similar synthetic strategies could be employed, involving the use of substituted phenyl groups and ethylpiperazine as starting materials.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution patterns on the rings, such as the 2,4-dimethylphenyl and 4-ethylpiperazin-1-yl groups, can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including cyclization and coupling reactions. For example, derivatives of pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines can be synthesized through cyclization reactions involving dimethylformamide dimethylacetal or hydrogen sulfide followed by treatment with triethylamine . These reactions are crucial for constructing the core pyrazolo[3,4-d]pyrimidine ring system and for introducing various substituents that confer specific properties to the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. The specific properties of 1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would need to be determined experimentally, but it can be inferred that the lipophilic dimethylphenyl group and the basic ethylpiperazine moiety could impact its solubility and potential for interaction with biological membranes .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-4-23-7-9-24(10-8-23)18-16-12-22-25(19(16)21-13-20-18)17-6-5-14(2)11-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGOVKUYZSFLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

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